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Introduction
Gemlapodect (also known as NOE-105) is a first-in-class, selective phosphodiesterase-10A

(PDE10A) inhibitor currently under investigation for the treatment of neurological and

psychiatric disorders, most notably Tourette Syndrome and Childhood Onset Fluency Disorder

(stuttering)[1][2]. Developed by Noema Pharma after being in-licensed from Roche,

Gemlapodect represents a novel therapeutic approach by indirectly modulating dopamine D2

receptor signaling, a key pathway implicated in these conditions[3][4]. Unlike traditional

antipsychotics that directly block dopamine receptors, Gemlapodect's mechanism of action

offers the potential for a more targeted effect with an improved side-effect profile, particularly

concerning metabolic issues[5]. This technical guide provides a comprehensive overview of

Gemlapodect's effect on dopamine D2 receptor signaling, summarizing available data and

outlining key experimental methodologies.

Mechanism of Action: Indirect Modulation of D2
Receptor Signaling
Gemlapodect's primary target is the PDE10A enzyme, which is highly expressed in the

medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control and

reward processing[1]. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and

cyclic guanosine monophosphate (cGMP), two important intracellular second messengers.
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The striatum is a key component of the basal ganglia and is involved in the "direct" and

"indirect" pathways that regulate movement. Dopamine D2 receptors are predominantly found

on MSNs of the indirect pathway. The binding of dopamine to D2 receptors inhibits the

production of cAMP.

By inhibiting PDE10A, Gemlapodect prevents the breakdown of cAMP and cGMP in these

neurons. The resulting increase in intracellular cAMP levels counteracts the inhibitory effect of

D2 receptor activation. This leads to a modulation of the signaling cascade downstream of the

D2 receptor, effectively dampening the overactive D2 receptor-mediated signaling that is

thought to contribute to the symptoms of disorders like Tourette Syndrome[1]. This indirect

modulation is a key differentiator from direct D2 receptor antagonists and is believed to

contribute to Gemlapodect's favorable tolerability profile[5].
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Caption: Gemlapodect's indirect modulation of D2 receptor signaling.

Preclinical Data
While a comprehensive public preclinical data package for Gemlapodect (NOE-105) is not

available, reports from Noema Pharma confirm that a strong clinical and preclinical safety

package was generated by Roche prior to in-licensing[3][4][6]. It has been stated that the ability

of Gemlapodect to inhibit overactive D2 receptor-mediated motor behaviors has been

confirmed in a number of experiments[1].

In Vitro Data
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Specific quantitative data for Gemlapodect's in vitro potency, such as its IC50 value for

PDE10A inhibition, are not publicly disclosed. However, it is described as a potent and

selective PDE10A inhibitor[1]. For context, other selective PDE10A inhibitors that have been

evaluated in clinical trials have shown IC50 values in the low nanomolar to picomolar range.

Table 1: Representative In Vitro Data for a Selective PDE10A Inhibitor (Hypothetical Data for

Illustrative Purposes)

Assay Parameter Value

PDE10A Inhibition IC50 < 1 nM

Selectivity Panel
>1000-fold selectivity over

other PDE families
-

| Receptor Binding Panel | Low affinity for a wide range of CNS receptors | - |

In Vivo Data
Preclinical studies in animal models are crucial for evaluating the therapeutic potential and

mechanism of action of a drug candidate. For a compound like Gemlapodect targeting

Tourette Syndrome, relevant animal models would likely involve those that exhibit tic-like

behaviors or sensorimotor gating deficits. While specific results for Gemlapodect in such

models have not been publicly released, the confirmation of its ability to inhibit D2 receptor-

mediated motor behaviors suggests efficacy in relevant preclinical assays[1].

Clinical Data
Gemlapodect has undergone Phase I and Phase IIa clinical trials, with a Phase IIb trial

currently ongoing for Tourette Syndrome.

Phase I Studies
Phase I trials in healthy volunteers have established that Gemlapodect is safe and well-

tolerated.

Phase IIa Study (ALLEVIA-1)
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The Phase IIa study was an open-label, single-arm trial that evaluated ascending doses of

Gemlapodect (2.5 mg to 15 mg once daily) in patients with Tourette Syndrome. The primary

endpoint was the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C), and a

key secondary endpoint was the Yale Global Tic Severity Scale (YGTSS) Total Tic Score[5].

Table 2: Efficacy Results from the Phase IIa ALLEVIA-1 Study[5]

Patient Group
Primary Endpoint (TS-CGI-
C)

Secondary Endpoint
(YGTSS Total Tic Score)

All Patients (n=14)
57% showed tic
improvement

Mean improvement of -7.8
points (p=0.009) from
baseline

| Patients completing the study at the target clinical dose (10-15mg) (n=8) | 87.5% showed

improvement (75% rated as much or very much improved) | Mean improvement of -12.8 points

(p=0.003) from baseline |

No serious adverse events were reported, and the drug was well-tolerated, with no significant

weight gain or metabolic changes observed[5].

Experimental Protocols
Detailed protocols for the specific preclinical and clinical studies of Gemlapodect are not

publicly available. However, based on standard practices for the development of PDE10A

inhibitors for neurological disorders, the following methodologies would likely have been

employed.

In Vitro PDE10A Inhibition Assay
A common method to determine the IC50 of a compound for PDE10A is a biochemical assay

using a purified recombinant human PDE10A enzyme. The assay measures the hydrolysis of a

fluorescently labeled cAMP or cGMP substrate. The reduction in fluorescence upon hydrolysis

is monitored, and the inhibitory effect of different concentrations of Gemlapodect would be

used to calculate the IC50 value.
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Caption: General experimental workflow for preclinical evaluation.

Animal Models of Tourette Syndrome
Various animal models can be used to assess the efficacy of a potential Tourette Syndrome

treatment. These models often involve inducing tic-like stereotypies or measuring deficits in

sensorimotor gating (prepulse inhibition).

Dopamine Agonist-Induced Stereotypy: Rodents are administered a dopamine agonist (e.g.,

apomorphine or amphetamine) to induce repetitive, stereotyped behaviors. The ability of

Gemlapodect to reduce these behaviors would be quantified.

Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating,

which is often impaired in Tourette Syndrome. A weak prestimulus (prepulse) should inhibit

the startle response to a subsequent strong stimulus. The ability of Gemlapodect to restore

deficits in PPI would be measured.

Clinical Trial Protocol (Phase IIb - NCT06315751)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b8597692?utm_src=pdf-body-img
https://www.benchchem.com/product/b8597692?utm_src=pdf-body
https://www.benchchem.com/product/b8597692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8597692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ongoing Phase IIb study is a randomized, double-blind, placebo-controlled trial designed to

further evaluate the efficacy and safety of Gemlapodect in adults and adolescents with

Tourette Syndrome[3].

Participants: Individuals with a diagnosis of Tourette Syndrome.

Intervention: Oral administration of Gemlapodect or a matching placebo.

Primary Outcome Measure: Change from baseline in the Yale Global Tic Severity Scale

(YGTSS) Total Tic Score.

Key Secondary Outcome Measures: Include assessments of global improvement, quality of

life, and safety and tolerability.

Conclusion
Gemlapodect (NOE-105) represents a promising and innovative approach to the treatment of

Tourette Syndrome and other neurological disorders characterized by dysregulated dopamine

signaling. Its mechanism as a PDE10A inhibitor allows for the indirect modulation of dopamine

D2 receptor pathways, which may offer a more favorable safety and tolerability profile

compared to direct dopamine antagonists. The positive results from the Phase IIa clinical trial

are encouraging, and the ongoing Phase IIb study will provide more definitive evidence of its

therapeutic potential. Further disclosure of preclinical data would provide a more complete

picture of its pharmacological profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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